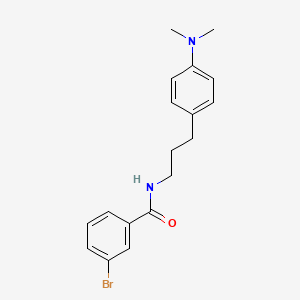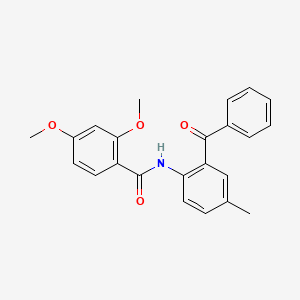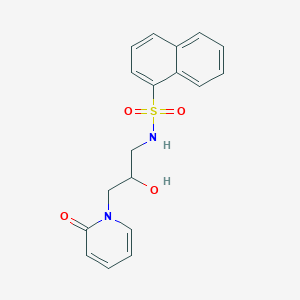
3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” is a chemical compound with the linear formula C23H21Br2N3O2 . It has a molecular weight of 531.251 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” are not available, it’s worth noting that compounds with similar structures often undergo reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Antifungal Activity
Research has demonstrated the antifungal properties of benzamide derivatives, notably in the context of combating phyto-pathogenic fungi and yeasts. A study by Ienascu et al. (2018) synthesized novel molecules, including esters and hydrazides of N-(2-bromo-phenyl)-2-hydroxy-benzamide, and tested their antifungal activity. The compounds exhibited significant inhibition against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with notable minimum inhibitory concentrations (MICs) highlighting their potential as antifungal agents (Ienascu et al., 2018).
Structural and Molecular Interactions
Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, closely related to the chemical structure of interest. This study provides insight into intermolecular interactions, crystal packing stabilized by hydrogen bonds, and the energy frameworks contributing to molecular stability. These findings are crucial for understanding the molecular basis of the biological activity of such compounds (Saeed et al., 2020).
Synthetic Methodologies
Binzet et al. (2009) reported on the synthesis and characterization of metal complexes involving 4-bromo-N-(di-R-carbamothioyl)benzamide ligands, demonstrating the utility of these compounds in forming stable Ni(II) and Cu(II) complexes. This research contributes to the field of coordination chemistry, highlighting applications in catalysis and material science (Binzet et al., 2009).
Fluorescent Labeling and Sensing
Takechi et al. (1996) developed a highly sensitive fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), utilizing 7-dimethylaminocoumarin derivatives. This innovative approach to fluorescent labeling has implications for the sensitive detection and quantification of biological and chemical substances (Takechi et al., 1996).
Safety And Hazards
Future Directions
The future directions for “3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” are not specified in the search results. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting it may have potential applications in various fields of research.
properties
IUPAC Name |
3-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQYFIOONVQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)



![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)
![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)